Potassium nitrite

説明

特性

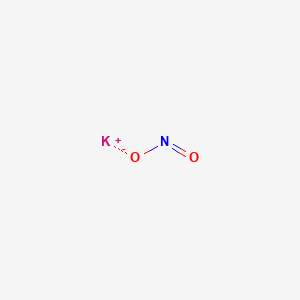

IUPAC Name |

potassium;nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.HNO2/c;2-1-3/h;(H,2,3)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNHTSHTPBPRFX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNO2 | |

| Record name | POTASSIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1371 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM NITRITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1069 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium nitrite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_nitrite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042320 | |

| Record name | Potassium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.104 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium nitrite appears as a yellowish white crystalline solid. Noncombustible but accelerates the burning of all combustible material. If large quantities are involved in fire or if the combustible material is finely divided, an explosion may result. May explode under prolonged exposure to heat. Toxic oxides of nitrogen are produced in fires. Used to make other chemicals and in chemical analysis., Dry Powder, White or slightly yellow, deliquescent granules, White to slightly yellow granules; [CHEMINFO MSDS], WHITE-TO-YELLOW DELIQUESCENT SOLID IN VARIOUS FORMS. | |

| Record name | POTASSIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1371 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM NITRITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1069 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

537 °C (explodes) | |

| Record name | POTASSIUM NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

281 G/100 CC OF WATER @ 0 °C; 413 G/100 CC OF WATER @ 100 °C, 312 g/100g of water at 25 °C, SOL IN HOT ALCOHOL; VERY SOL IN LIQUID AMMONIA, 306 parts by wt per 100 parts by wt of water at 20 °C, For more Solubility (Complete) data for POTASSIUM NITRITE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 0 °C: 281 (very good) | |

| Record name | POTASSIUM NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1069 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.915, 1.9 g/cm³ | |

| Record name | POTASSIUM NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1069 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White or slightly yellow granules or rods, White crystals | |

CAS No. |

7758-09-0, 92937-66-1 | |

| Record name | POTASSIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1371 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 92937-66-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/794654G42L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1069 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

441 °C with decomp starting at 350 °C, 441 °C | |

| Record name | POTASSIUM NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1069 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Potassium Nitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium nitrite (B80452) (KNO₂), an inorganic salt composed of a potassium cation (K⁺) and a nitrite anion (NO₂⁻), presents as a white or slightly yellowish, hygroscopic crystalline solid.[1] Its significance in various scientific and industrial domains, including as a food preservative, a corrosion inhibitor, and a reagent in organic synthesis, is well-established.[2][3] In the realm of drug development, the vasodilatory properties of the nitrite ion, stemming from its in vivo conversion to nitric oxide (NO), have garnered considerable interest.[4][5] This technical guide provides a comprehensive overview of the core chemical properties of potassium nitrite, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Physical and Chemical Properties

This compound is a strong oxidizing agent that can accelerate the combustion of other materials.[1][6] It is highly soluble in water and also soluble in alcohol and ammonia.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | KNO₂ | [1] |

| Molar Mass | 85.104 g/mol | [7] |

| Appearance | White or slightly yellow deliquescent solid | [1] |

| Density | 1.915 g/cm³ | [8] |

| Melting Point | 440 °C (decomposes) | [1] |

| Boiling Point | 537 °C (explodes) | [1] |

| Solubility in Water | 281 g/100 mL at 0 °C | [1] |

| 312 g/100 mL at 25 °C | [1] | |

| 413 g/100 mL at 100 °C | [1] |

Reactivity and Stability

Thermal Decomposition

This compound decomposes upon heating. At its melting point of 440 °C, decomposition begins, and it may explode at 537 °C.[1][8] When heated in the presence of oxygen between 550 °C and 790 °C, this compound can be oxidized to potassium nitrate (B79036) (KNO₃).[1][9] The reaction is:

2KNO₂ + O₂ → 2KNO₃

Acid-Base Properties

In an aqueous solution, this compound behaves as a weak base. The nitrite ion (NO₂⁻) hydrolyzes to form nitrous acid (HNO₂), a weak acid, and hydroxide (B78521) ions (OH⁻), resulting in a slightly alkaline solution.[6]

NO₂⁻ + H₂O ⇌ HNO₂ + OH⁻

Oxidizing and Reducing Properties

This compound is a potent oxidizing agent.[1] This property is central to many of its applications. It can react explosively with reducing agents.[1][10] For instance, it can oxidize iodide ions to iodine.

Conversely, the nitrite ion can also act as a reducing agent, being oxidized to the nitrate ion (NO₃⁻). For example, it can be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an acidic solution.[11] This reaction is often used for the quantitative analysis of nitrites.[12][13]

5NO₂⁻ + 2MnO₄⁻ + 6H⁺ → 5NO₃⁻ + 2Mn²⁺ + 3H₂O

Reactivity with Other Compounds

-

Acids: Reacts with acids to produce toxic nitrous oxides.[1]

-

Ammonium (B1175870) Salts: Fusion with ammonium salts can lead to effervescence and ignition.[1][10]

-

Reducing Agents: Reactions with reducing agents can cause fires and explosions.[1]

Experimental Protocols

Determination of Water Solubility

This protocol outlines a method to determine the solubility of this compound in water at various temperatures.

Methodology:

-

Preparation of Saturated Solutions: Prepare a series of test tubes, each containing a known mass of this compound (e.g., 20 g, 25 g, 30 g, etc.) and a fixed volume of deionized water (e.g., 10 mL).

-

Heating: Heat the test tubes in a water bath, stirring the contents with a thermometer until all the this compound has dissolved.

-

Crystallization Point Determination: Remove the test tubes from the water bath and allow them to cool slowly while stirring. Record the temperature at which the first crystals of this compound appear. This temperature represents the saturation point for that specific concentration.

-

Data Analysis: Plot the mass of dissolved this compound per 100 mL of water against the crystallization temperature to construct a solubility curve.

Assay of this compound by Redox Titration

This protocol describes the quantitative analysis of this compound using potassium permanganate.[12][13][14]

Methodology:

-

Sample Preparation: Accurately weigh approximately 1.0 g of this compound, dissolve it in deionized water, and dilute to a final volume of 100 mL in a volumetric flask.

-

Titration Setup: To a flask, add a known excess volume of standardized 0.1 N potassium permanganate solution and 5 mL of sulfuric acid.

-

Reaction: Slowly add a known volume (e.g., 10 mL) of the this compound solution to the acidified permanganate solution. Warm the mixture to approximately 40°C and let it stand for 5 minutes.

-

Back Titration: Add a known excess of 0.1 N oxalic acid solution to the flask to react with the unreacted potassium permanganate. Heat the solution to about 80°C and titrate the excess oxalic acid with the standardized 0.1 N potassium permanganate solution until a faint pink color persists.

-

Calculation: Calculate the amount of potassium permanganate that reacted with the this compound and, subsequently, the purity of the this compound sample.

Signaling Pathway and Experimental Workflow

Nitrate-Nitrite-Nitric Oxide Signaling Pathway

The vasodilatory effect of this compound is primarily attributed to the in vivo reduction of the nitrite ion to nitric oxide (NO). This process, known as the nitrate-nitrite-NO pathway, is particularly important under hypoxic conditions.[4][5][15]

Caption: The Nitrate-Nitrite-Nitric Oxide signaling pathway.

Experimental Workflow for Assessing Vasodilatory Effects

This workflow outlines the key steps to investigate the vasodilatory properties of this compound in an ex vivo setting using isolated blood vessels.

Caption: Ex vivo assessment of this compound-induced vasodilation.

Safety and Handling

This compound is a toxic substance if ingested and is a strong oxidizer.[1][6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[6] It should be stored in a cool, dry, well-ventilated area away from combustible materials, reducing agents, and acids.[8][16]

Conclusion

This technical guide has provided a detailed examination of the chemical properties of this compound, offering valuable data and methodologies for researchers, scientists, and professionals in drug development. A thorough understanding of its reactivity, stability, and biological signaling pathways is crucial for its safe and effective application in both laboratory and clinical settings. The provided experimental protocols and workflow diagrams serve as a practical resource for further investigation into the multifaceted nature of this important inorganic compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of Nitrite Reduction to Nitric Oxide in the Heart and Vessel Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. ahajournals.org [ahajournals.org]

- 5. The Noncanonical Pathway for In Vivo Nitric Oxide Generation: The Nitrate-Nitrite-Nitric Oxide Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. This compound | KNO2 | CID 516910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. resources.finalsite.net [resources.finalsite.net]

- 9. This compound - Sciencemadness Wiki [sciencemadness.org]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Nitrite - Wikipedia [en.wikipedia.org]

- 12. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 13. oldisrj.lbp.world [oldisrj.lbp.world]

- 14. fao.org [fao.org]

- 15. ahajournals.org [ahajournals.org]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synthesis of Potassium Nitrite for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methods for the laboratory synthesis of potassium nitrite (B80452) (KNO₂). It details experimental protocols, presents comparative data, and illustrates reaction pathways and workflows to aid researchers in the safe and efficient production of this important inorganic reagent. Potassium nitrite is a key precursor in various chemical syntheses, including the preparation of diazonium salts for the pharmaceutical industry and as a corrosion inhibitor.

Executive Summary

Three primary methods for the synthesis of this compound are discussed in this guide:

-

Reduction of Potassium Nitrate (B79036) with Elemental Lead: A classic and reliable method that provides a good yield of this compound. The protocol is well-documented, but requires careful handling of lead and its compounds.

-

Thermal Decomposition of Potassium Nitrate: A seemingly straightforward method that involves heating potassium nitrate to produce this compound and oxygen. However, the reaction is reversible and can lead to further decomposition, making temperature control critical and potentially affecting yield and purity.

-

Reduction of Potassium Nitrate with Carbon: An alternative reduction method using a readily available reagent. This method is challenged by a difficult purification process to separate the product from unreacted starting materials and byproducts.

This guide provides detailed protocols for each method, a comparative summary of their quantitative aspects, and visual representations of the chemical pathways and experimental workflows.

Data Presentation

The following table summarizes the key quantitative data associated with the described synthesis methods.

| Synthesis Method | Reactants | Stoichiometry | Reported Yield | Purity Determination | Key Considerations |

| Reduction with Lead | Potassium Nitrate (KNO₃), Lead (Pb) | KNO₃ + Pb → KNO₂ + PbO | 72.31%[1] | Titration with Potassium Permanganate | Use of toxic lead requires appropriate safety measures and waste disposal. |

| Thermal Decomposition | Potassium Nitrate (KNO₃) | 2KNO₃ ⇌ 2KNO₂ + O₂ | Variable, depends on reaction conditions | Titration with Potassium Permanganate | Requires precise temperature control to manage the equilibrium and prevent further decomposition.[1][2] |

| Reduction with Carbon | Potassium Nitrate (KNO₃), Carbon (C) | 2KNO₃ + C → 2KNO₂ + CO₂ | Not well-documented | Titration with Potassium Permanganate | Purification of this compound from the reaction mixture is challenging.[3] |

Experimental Protocols

Method 1: Reduction of Potassium Nitrate with Elemental Lead

This method is a well-established procedure for the synthesis of this compound.[4]

Materials:

-

Potassium Nitrate (KNO₃): 100 g

-

Elemental Lead (Pb), shavings or granules: 204 g

-

Distilled Water

-

Carbon Dioxide (CO₂) gas

-

Dilute Nitric Acid (HNO₃)

-

Ethyl Alcohol

-

Anhydrous Calcium Chloride (for desiccation)

Equipment:

-

Iron pan or crucible

-

Furnace or high-temperature heating source

-

Stirring rod (iron or ceramic)

-

Mortar and pestle

-

Beakers and flasks

-

Filtration apparatus (e.g., Buchner funnel)

-

Gas dispersion tube

-

pH indicator paper or pH meter

-

Evaporating dish

-

Vacuum desiccator

Procedure:

-

Reaction: In an iron pan, thoroughly mix 100 g of potassium nitrate with 204 g of metallic lead. Heat the mixture with constant stirring. At a low red heat, the lead will begin to oxidize, forming a yellow powder of lead(II) oxide (PbO). To ensure complete reaction, increase the temperature to a visible redness and maintain it for 30 minutes with continuous stirring.[4]

-

Extraction: Allow the reaction mass to cool slightly until it can be safely handled, then pulverize it while still hot using a mortar and pestle. Transfer the powdered mass to a beaker and add boiling water. Stir well to dissolve the this compound. Perform this extraction several times with fresh portions of boiling water to ensure complete recovery of the soluble product.[4]

-

Purification (Lead Removal): Filter the hot solution to remove the insoluble lead oxide. Pass a stream of carbon dioxide gas through the hot filtrate for approximately 5 minutes. This will precipitate any dissolved lead as lead carbonate (PbCO₃). Do not exceed 5 minutes to avoid the formation of soluble lead bicarbonate. Filter the solution again to remove the precipitated lead carbonate.[4]

-

Neutralization and Crystallization: Neutralize the filtrate with dilute nitric acid until a neutral pH is achieved. Cool the solution to room temperature. A small amount of unreacted potassium nitrate may crystallize out; if so, remove it by filtration. Evaporate the filtrate, preferably under vacuum, until crystals of this compound begin to form.[4]

-

Isolation and Drying: Collect the this compound crystals by filtration. Wash the crystals with a small amount of cold water, followed by a wash with ethyl alcohol. Dry the purified this compound in a desiccator over anhydrous calcium chloride.[4]

Method 2: Thermal Decomposition of Potassium Nitrate

This method relies on the controlled heating of potassium nitrate. The reaction is an equilibrium, and the temperature must be carefully managed to favor the formation of this compound and prevent its further decomposition.[1][2]

Materials:

-

Potassium Nitrate (KNO₃)

Equipment:

-

High-temperature crucible (e.g., porcelain or stainless steel)

-

Furnace with accurate temperature control

-

Spatula

Procedure:

-

Decomposition: Place a quantity of potassium nitrate in a crucible. Heat the crucible in a furnace to a temperature between 550 °C and 790 °C.[1] Potassium nitrate melts at approximately 334 °C and begins to decompose around 400 °C, releasing oxygen gas.[5][6] The equilibrium between potassium nitrate and this compound is established within this higher temperature range. It is crucial to maintain the temperature within this range to promote the formation of this compound without causing significant further decomposition to potassium oxide, nitrogen, and oxygen.[7]

-

Cooling and Product Mixture: After heating for a predetermined time (which needs to be optimized for the specific setup), carefully remove the crucible from the furnace and allow it to cool. The resulting solid will be a mixture of this compound and unreacted potassium nitrate.

-

Purification (Fractional Crystallization): The purification of this compound from the reaction mixture can be achieved by fractional crystallization due to the different solubilities of potassium nitrate and this compound in water. A detailed protocol for this separation is not well-established in the literature and would require experimental optimization.

Method 3: Reduction of Potassium Nitrate with Carbon

This method uses carbon as a reducing agent. While seemingly simple, the purification of the final product is known to be difficult.[3]

Materials:

-

Potassium Nitrate (KNO₃): 5 g

-

Charcoal (Carbon, C): 0.3 g

Equipment:

-

Mortar and pestle

-

Crucible

-

Heating source

-

Beaker

-

Filtration apparatus

Procedure:

-

Reaction: Grind 5 g of potassium nitrate and 0.3 g of charcoal together in a mortar and pestle to create an intimate mixture.[8] The stoichiometry for this reaction is 2 moles of KNO₃ to 1 mole of C.[3] Place the mixture in a crucible and heat it. The reaction is an ignition-type process.

-

Extraction: After the reaction is complete, allow the crucible to cool. The resulting solid mass will contain this compound, unreacted potassium nitrate, and potentially potassium carbonate if an excess of carbon was used or if the reaction temperature was too high.[3] Dissolve the solid mass in water.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflows for the synthesis of this compound.

Caption: Chemical reaction pathways for this compound synthesis.

Conclusion

This technical guide has detailed three methods for the laboratory synthesis of this compound. The reduction of potassium nitrate with lead offers a reliable and well-documented protocol with a good reported yield, though it necessitates stringent safety precautions. The thermal decomposition and carbon reduction methods are simpler in terms of initial setup but present significant challenges in controlling the reaction and purifying the final product. The choice of synthesis method will depend on the specific requirements of the laboratory, including available equipment, safety protocols, and the desired purity and yield of this compound. For applications requiring high purity, the lead reduction method followed by the described purification steps is recommended. For all methods, subsequent quantitative analysis, such as titration with potassium permanganate, is essential to determine the purity of the final product.

References

An In-depth Technical Guide to the Crystal Structure and Bonding of Potassium Nitrite (KNO₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium nitrite (B80452) (KNO₂), an inorganic salt with significant applications in various fields including as a food preservative and a therapeutic agent, possesses a well-defined crystalline structure governed by a combination of ionic and covalent bonding interactions. This technical guide provides a comprehensive overview of the crystal structure and chemical bonding of KNO₂, synthesizing data from crystallographic studies and spectroscopic analyses. Detailed experimental methodologies for key characterization techniques are presented, alongside quantitative data organized for clarity and comparative analysis. Visualizations of the crystal lattice and bonding scheme are provided to facilitate a deeper understanding of its solid-state chemistry.

Crystal Structure of Potassium Nitrite

This compound is known to crystallize in at least two monoclinic phases at different conditions. The structural details of these phases have been primarily elucidated through single-crystal X-ray diffraction and neutron powder diffraction techniques.

Crystallographic Data

The crystallographic parameters for two experimentally observed monoclinic phases of this compound are summarized in the tables below. These data, sourced from the Materials Project database, provide the fundamental information for understanding the three-dimensional arrangement of atoms in the crystal lattice.[1][2]

Table 1: Crystallographic Data for Monoclinic KNO₂ (Space Group: Cm) [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cm (No. 8) |

| Lattice Constants | a = 7.01 Å, b = 5.74 Å, c = 4.06 Å |

| Lattice Angles | α = 90°, β = 118.00°, γ = 90° |

| Unit Cell Volume | 144.30 ų |

| Formula Units (Z) | 4 |

Table 2: Crystallographic Data for Monoclinic KNO₂ (Space Group: P2₁/c) [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (No. 14) |

| Lattice Constants | a = 4.40 Å, b = 9.63 Å, c = 6.99 Å |

| Lattice Angles | α = 90°, β = 108.08°, γ = 90° |

| Unit Cell Volume | 281.68 ų |

| Formula Units (Z) | 8 |

Atomic Coordinates and Coordination Environment

In the monoclinic Cm phase, the potassium ion (K⁺) is coordinated to six oxygen atoms in a distorted octahedral geometry.[1] The nitrogen atom is bonded to two oxygen atoms in a bent geometry.[1] In the P2₁/c phase, the potassium ion is also coordinated to six oxygen atoms, but in a distorted hexagonal planar arrangement.[2] The nitrite ion (NO₂⁻) maintains its characteristic bent shape.

Table 3: Interatomic Distances for Monoclinic KNO₂ (Space Group: Cm) [1]

| Bond | Distance (Å) |

| K-O | 2.73 - 2.86 |

| N-O | 1.27 |

Table 4: Interatomic Distances for Monoclinic KNO₂ (Space Group: P2₁/c) [2]

| Bond | Distance (Å) |

| K-O | 2.74 - 2.92 |

| N-O | 1.26 - 1.27 |

Chemical Bonding in this compound

The chemical bonding in this compound is characterized by a combination of ionic and covalent interactions. This dual nature is fundamental to its chemical and physical properties.

Ionic Bonding

The primary interaction between the potassium cation (K⁺) and the nitrite anion (NO₂⁻) is ionic.[3][4][5] This electrostatic attraction arises from the transfer of an electron from the potassium atom to the nitrite group, resulting in the formation of positively and negatively charged ions that are held together in the crystal lattice.[3][4][5]

Covalent Bonding

Within the nitrite anion (NO₂⁻), the nitrogen and oxygen atoms are linked by polar covalent bonds.[3] The electrons are shared between the nitrogen and oxygen atoms, though not equally due to the difference in their electronegativities. This covalent bonding is responsible for the stability and the bent geometry of the nitrite ion.

Experimental Protocols

The determination of the crystal structure and the characterization of bonding in this compound rely on several key experimental techniques.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in a crystalline solid.

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of an aqueous solution of KNO₂ at room temperature.

-

Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer, often equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source. The diffraction data are collected at a controlled temperature, often low temperatures (e.g., 100 K) to reduce thermal vibrations. Data collection typically involves rotating the crystal and collecting a series of diffraction images at different orientations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods. This refinement process adjusts the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction intensities.

Neutron Powder Diffraction

Neutron powder diffraction provides complementary information to X-ray diffraction, particularly in locating light atoms like nitrogen and oxygen with high precision.

-

Sample Preparation: A polycrystalline powder sample of this compound is used. The sample is typically loaded into a vanadium can, which has a low neutron scattering cross-section.

-

Data Collection: The experiment is performed at a neutron source, such as a nuclear reactor or a spallation source. A monochromatic neutron beam is diffracted by the sample, and the scattered neutrons are detected as a function of the scattering angle (2θ).

-

Data Analysis: The diffraction pattern is analyzed using the Rietveld refinement method. This method involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement process yields precise lattice parameters, atomic coordinates, and site occupancies.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of the nitrite ion, providing insights into the nature of the covalent bonds.

-

FTIR Spectroscopy:

-

Sample Preparation: A small amount of finely ground this compound powder is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull of the sample can be prepared between two KBr or NaCl plates.

-

Data Acquisition: The FTIR spectrum is recorded by passing an infrared beam through the sample and measuring the absorption as a function of wavenumber.

-

-

Raman Spectroscopy:

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.

-

Data Acquisition: The sample is illuminated with a monochromatic laser beam. The scattered light is collected and analyzed by a spectrometer to generate the Raman spectrum.

-

Visualizations

Crystal Structure of Monoclinic this compound (Cm)

Caption: Conceptual representation of the local coordination in the monoclinic (Cm) crystal structure of this compound.

Ionic and Covalent Bonding in this compound

Caption: Diagram illustrating the dual ionic and covalent bonding nature of this compound.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Each compound contains both ionic and covalent bonds. Write - Tro 6th Edition Ch 10 Problem 93b,c,d [pearson.com]

- 5. doctor2022.jumedicine.com [doctor2022.jumedicine.com]

A Comprehensive Technical Guide to the Solubility of Potassium Nitrite in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of potassium nitrite (B80452) (KNO₂) in a range of common solvents. The information presented herein is intended to support research, development, and formulation activities where potassium nitrite is a component. This document compiles quantitative solubility data, outlines a standard experimental protocol for solubility determination, and includes graphical representations of experimental workflows.

Introduction to this compound

This compound, with the chemical formula KNO₂, is an inorganic salt composed of potassium ions (K⁺) and nitrite ions (NO₂⁻). It presents as a white or slightly yellowish crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] This compound is a strong oxidizer and can accelerate the combustion of other materials.[1][3] It is utilized in various applications, including as a food preservative, in chemical analysis, and in organic synthesis.[3] Understanding its solubility in different solvents is critical for its effective application and for the development of stable formulations.

Quantitative Solubility Data

The solubility of this compound varies significantly with the solvent and temperature. It is highly soluble in water, and its solubility increases with temperature. In contrast, it is generally insoluble or only slightly soluble in most organic solvents.[3][4][5] The following table summarizes the available quantitative and qualitative solubility data for this compound in several common solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 mL of solvent) | Notes |

| Water | 0 | 281 | Very soluble[1][6] |

| 25 | 312 | Very soluble[1][6] | |

| 100 | 413 | Very soluble[1][6] | |

| Ethanol | Room Temperature | Low solubility | Slightly soluble; solubility increases with temperature.[4][7] |

| 78 | Soluble | [8] | |

| Methanol | Room Temperature | Higher solubility than in ethanol | More polar than ethanol, leading to slightly better solubility.[7] |

| Liquid Ammonia | - | Soluble | [5][9] |

| Acetone | - | Insoluble | [5][7] |

| Glycerol | - | Soluble | [5] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental methodology for determining the solubility of a salt like this compound as a function of temperature. This method is based on the principle of creating a saturated solution at an elevated temperature and then observing the temperature at which crystallization begins upon cooling.[10][11][12]

Materials and Apparatus

-

This compound (KNO₂)

-

Distilled or deionized water (or other solvent)

-

Test tubes

-

Beaker (for water bath)

-

Hot plate or Bunsen burner

-

Digital thermometer with 0.1°C resolution

-

Stirring rod or magnetic stirrer

-

Pipettes or burettes for accurate liquid measurement

-

Analytical balance

Experimental Procedure

-

Preparation of Solutions : Accurately weigh a specific amount of this compound and transfer it to a test tube.[10]

-

Solvent Addition : Add a precise volume of the chosen solvent (e.g., water) to the test tube.[10]

-

Dissolution : Gently heat the test tube in a water bath while continuously stirring the solution until all the this compound has completely dissolved.[11][12]

-

Cooling and Crystallization : Remove the test tube from the heat source and allow it to cool slowly while continuing to stir.[12]

-

Saturation Point Determination : Carefully observe the solution as it cools. The temperature at which the first crystals appear is the saturation temperature for that specific concentration.[11][12]

-

Data Collection : Record the saturation temperature and the corresponding concentration of the solution (expressed as grams of solute per 100 g of solvent).[10]

-

Repeat for Different Concentrations : Repeat steps 1-6 with different ratios of this compound to solvent to determine the solubility at various temperatures.[12]

-

Constructing the Solubility Curve : Plot the collected data with solubility on the y-axis and temperature on the x-axis to generate a solubility curve.[11]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of an ionic compound like this compound is governed by several interrelated factors. The following diagram shows the logical relationship between these key factors.

Caption: Key factors that determine the solubility of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. chembk.com [chembk.com]

- 6. This compound | KNO2 | CID 516910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. wenchengchemical.com [wenchengchemical.com]

- 8. This compound [chemister.ru]

- 9. risso-chemical.com [risso-chemical.com]

- 10. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 11. laguardia.edu [laguardia.edu]

- 12. General Chemistry I Laboratory Manual | OER Commons [oercommons.org]

An In-depth Technical Guide to the Thermal Decomposition of Potassium Nitrite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of potassium nitrite (B80452) (KNO₂). It details the decomposition pathways under both inert and oxygen-containing atmospheres, supported by available quantitative data. This document includes detailed experimental protocols for studying the thermal decomposition of potassium nitrite using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). Furthermore, analytical methods for the quantification of reactants and products are described. Visualizations of the decomposition pathways and experimental workflows are provided to facilitate a deeper understanding of the processes involved. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the thermal stability and decomposition characteristics of this compound.

Introduction

This compound (KNO₂) is an inorganic salt with significant applications in various fields, including as a food preservative (E249), in the manufacturing of heat transfer salts, and in chemical synthesis.[1] The thermal stability of this compound is a critical parameter in its application, particularly in high-temperature processes. Understanding its decomposition behavior, including the products formed and the kinetics of the reactions, is essential for ensuring safety, process optimization, and quality control. This guide synthesizes the current knowledge on the thermal decomposition of this compound, providing a technical resource for scientists and researchers.

Thermal Decomposition Pathways

The thermal decomposition of this compound is highly dependent on the atmospheric conditions, primarily the presence or absence of oxygen.

Decomposition in an Inert Atmosphere

In an inert atmosphere, such as nitrogen or argon, the thermal decomposition of this compound is understood to proceed at elevated temperatures. While detailed kinetic studies are not extensively available in the literature, existing data suggests that decomposition begins at temperatures above 700°C. The primary decomposition reaction is believed to yield potassium oxide (K₂O), nitrogen gas (N₂), and oxygen gas (O₂).[2]

A proposed overall reaction for the decomposition in an inert atmosphere is:

4KNO2→2K2O+2N2+3O2Decomposition in the Presence of Oxygen

In the presence of oxygen, the thermal behavior of this compound is more complex, involving an equilibrium with potassium nitrate (B79036) (KNO₃).

At temperatures between 550°C and 750°C, this compound reacts with oxygen to form potassium nitrate.[1] This reaction is reversible, and an equilibrium is established between the nitrite, nitrate, and oxygen.[1]

2KNO2+O2↔2KNO3The rate of the forward reaction (oxidation to nitrate) increases with temperature.[1] However, at higher temperatures, the equilibrium shifts towards the decomposition of potassium nitrate back to this compound and oxygen.

At approximately 790°C and above in the presence of oxygen, the decomposition of this compound itself becomes the predominant reaction, leading to the evolution of nitrogen gas.[1] At 800°C, the decomposition is more extensive, forming nitrogen, oxygen, and potassium oxide.[4]

Quantitative Data on Thermal Decomposition

The available quantitative data on the thermal decomposition of this compound is primarily derived from studies conducted in the presence of oxygen, as part of the investigation into the potassium nitrate/nitrite equilibrium.

Table 1: Thermal Decomposition Behavior of this compound in the Presence of Oxygen

| Temperature (°C) | Observation | Predominant Reaction(s) | Reference(s) |

| 550 - 600 | Slow, continuous reaction to completion. | | [4] |

| 650 - 750 | Equilibrium is attained between reactants and products. | | [4] |

| 790 | Initial rapid decrease in volume (O₂ consumption), followed by an increase in volume due to N₂ evolution. | | |

| 800 | Extensive decomposition. | Decomposition of KNO₂ to N₂, O₂, and K₂O | [4] |

Note: Quantitative kinetic parameters, such as activation energy and pre-exponential factor, for the decomposition of this compound in an inert atmosphere are not well-documented in publicly available literature.

Experimental Protocols

To investigate the thermal decomposition of this compound, thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques. When coupled with mass spectrometry (MS), TGA-MS can provide real-time analysis of the evolved gaseous products.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

This protocol outlines a general procedure for analyzing the thermal decomposition of this compound using a simultaneous TGA-DTA instrument.

Objective: To determine the onset temperature of decomposition, mass loss as a function of temperature, and to identify the thermal nature (endothermic or exothermic) of the decomposition process.

Materials and Equipment:

-

This compound (KNO₂), analytical grade, finely powdered and dried.

-

Simultaneous TGA-DTA instrument.

-

High-purity nitrogen or argon gas (for inert atmosphere).

-

Alumina or platinum crucibles.

-

Microbalance.

Procedure:

-

Sample Preparation:

-

Dry the this compound sample in a vacuum oven at a temperature below its melting point (e.g., 110°C) for several hours to remove any adsorbed moisture.

-

Accurately weigh approximately 5-10 mg of the dried, powdered this compound into a tared TGA crucible.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible (for DTA) into the instrument.

-

Purge the furnace with the desired gas (nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Set the temperature program:

-

Heat from ambient temperature to 900°C.

-

Heating rate: 10°C/min.

-

-

-

Data Acquisition:

-

Initiate the temperature program and record the mass change (TGA curve) and the temperature difference between the sample and reference (DTA curve) as a function of temperature.

-

-

Data Analysis:

-

TGA Curve: Determine the onset temperature of decomposition from the initial point of mass loss. Calculate the percentage mass loss at different temperature intervals.

-

DTA Curve: Identify endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition events. The melting point of this compound is approximately 440°C.[5]

-

Evolved Gas Analysis (EGA) using TGA-MS

To identify the gaseous products of decomposition, the TGA instrument can be coupled to a mass spectrometer.

Procedure:

-

Follow the TGA protocol as described above.

-

The outlet of the TGA furnace is connected to the inlet of the mass spectrometer via a heated transfer line.

-

As the sample is heated, the evolved gases are continuously introduced into the mass spectrometer.

-

Monitor the mass-to-charge ratios (m/z) corresponding to the expected decomposition products (e.g., N₂ at m/z = 28, O₂ at m/z = 32, NO at m/z = 30, NO₂ at m/z = 46).

Quantification of Solid Residues

The composition of the solid residue after decomposition can be determined using various analytical techniques.

Procedure:

-

After the TGA-DTA experiment, carefully retrieve the crucible containing the solid residue.

-

Dissolve a known mass of the residue in deionized water.

-

Use ion chromatography to quantify the concentration of nitrite (NO₂⁻) and nitrate (NO₃⁻) ions in the solution. This can help determine if any unreacted this compound or potassium nitrate (formed in the presence of oxygen) remains.

Visualizations

Decomposition Pathways

Caption: Thermal decomposition pathways of this compound.

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for TGA-DTA/MS analysis.

Conclusion

The thermal decomposition of this compound is a complex process influenced significantly by the surrounding atmosphere. In an inert environment, it decomposes at high temperatures to potassium oxide, nitrogen, and oxygen. In the presence of oxygen, an equilibrium with potassium nitrate is established, with the decomposition of this compound becoming significant at temperatures above 790°C. While the general behavior is understood, there is a need for more detailed quantitative studies, particularly on the kinetics of decomposition in an inert atmosphere, to provide a more complete picture for high-temperature applications. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such investigations.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. scribd.com [scribd.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. The Kinetics of the Thermal Decomposition of Potassium Nitrate and of the Reaction between this compound and Oxygen1a | Semantic Scholar [semanticscholar.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

The Reaction of Potassium Nitrite with Acids: A Technical Guide for Researchers

Executive Summary

The reaction of potassium nitrite (B80452) (KNO₂) with acids is a cornerstone of inorganic and organic chemistry with profound implications in biological systems and pharmaceutical sciences. This reaction serves as a primary route for the in-situ generation of nitrous acid (HNO₂), a versatile but unstable reagent. The subsequent decomposition of nitrous acid yields a complex mixture of nitrogen oxides, most notably nitric oxide (NO), a critical signaling molecule in mammalian physiology. Understanding the mechanisms, kinetics, and products of this reaction is paramount for applications ranging from classical organic synthesis, such as diazotization, to modern drug development, where acidified nitrite is explored as a therapeutic NO donor and scrutinized as a potential source of carcinogenic nitrosamine (B1359907) impurities. This guide provides a comprehensive technical overview of the core reaction, quantitative data, detailed experimental protocols, and relevant biological pathways.

Core Reaction Mechanisms

The fundamental reaction between potassium nitrite and an acid (HX) is a salt metathesis reaction that produces nitrous acid (HNO₂) and the corresponding potassium salt (KX).[1]

Primary Reaction: KNO₂(aq) + HX(aq) ⇌ HNO₂(aq) + KX(aq)

This initial protonation of the nitrite ion is swift and reversible. The character of the acid (strong vs. weak) influences the position of this equilibrium. With strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the equilibrium lies far to the right, leading to a near-quantitative conversion to nitrous acid.[2]

The utility and complexity of this reaction stem from the inherent instability of nitrous acid, which undergoes decomposition through several interconnected pathways.[3][4] The decomposition products are highly dependent on factors such as temperature, concentration, and the presence of other species.

Nitrous Acid Decomposition Pathways:

-

Self-Decomposition (Disproportionation): In aqueous solution, nitrous acid decomposes into nitric acid (HNO₃), nitric oxide (NO), and water.[3][5] This is a key pathway for generating NO.

3 HNO₂(aq) → HNO₃(aq) + 2 NO(g) + H₂O(l)

-

Equilibrium with Dinitrogen Trioxide: Nitrous acid exists in equilibrium with dinitrogen trioxide (N₂O₃), especially in more concentrated solutions, which can impart a blue color.[5]

2 HNO₂(aq) ⇌ N₂O₃(aq) + H₂O(l)

-

Decomposition to Nitrogen Oxides: Free nitrous acid can also decompose to produce nitrogen dioxide (NO₂) and nitric oxide (NO).[4]

2 HNO₂(aq) → NO₂(g) + NO(g) + H₂O(l)

The nitrogen dioxide formed can then further react with water, contributing to the formation of both nitric and nitrous acid, creating a complex reactive system.[4]

Quantitative Data

The kinetics and thermodynamics of the nitrous acid system have been the subject of extensive study. The key parameters are summarized below.

Thermodynamic Data

The acidity of nitrous acid and the thermodynamics of its dissociation are critical for predicting the extent of its formation at a given pH.

| Parameter | Value | Conditions | Reference |

| pKa of HNO₂ | 3.16 | 25 °C | [2][3] |

| Ka of HNO₂ | 7.8 x 10⁻⁴ | 25 °C | [6] |

| Enthalpy of Dissociation (ΔH°) | 6.7 kJ·mol⁻¹ | 25-45 °C | [2][3] |

| Entropy of Dissociation (ΔS°) | -38.4 J·mol⁻¹·K⁻¹ | 25-45 °C | [2][3] |

| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) of KNO₂ | -369.8 kJ·mol⁻¹ | 25 °C, 100 kPa | [7] |

Kinetic Data

The decomposition of nitrous acid is a complex process. The rate is generally observed to be second-order with respect to the nitrous acid concentration.[8][9] Stopped-flow spectrophotometry has been used to determine accurate rate constants for the elementary steps.[4][5]

| Reaction | Rate Law / Constant | Conditions | Reference |

| Overall Decomposition | Rate = k[HNO₂]² | Aqueous solution | [8] |

| 2 HNO₂ → NO + NO₂ + H₂O | k ≈ 1.6 × 10⁸ M⁻¹s⁻¹ | Aqueous solution | [9] |

| Rate-Limiting Step (Hydrolysis of N₂O₄) | k(K₄²k₅) = 1.34 × 10⁻⁶ M⁻¹s⁻¹ | 25 °C, anaerobic | [4][5] |

| Activation Energy (Ea) | 107 kJ·mol⁻¹ | Aqueous solution | [4][5][9] |

Applications in Research and Drug Development

Organic Synthesis

The in-situ generation of nitrous acid from this compound and a mineral acid is a classical method used in the diazotization of primary aromatic amines. This reaction proceeds via the formation of a nitrosonium ion (NO⁺) which then reacts with the amine to form a diazonium salt, a versatile intermediate in the synthesis of a wide array of organic compounds.[10]

Biological Systems and Drug Development

The reaction is of immense interest in physiology and pharmacology because it generates nitric oxide (NO).[1]

-

NO Signaling: NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune response. Under hypoxic or acidic conditions, such as those found in ischemic tissues, the reduction of nitrite to NO is enhanced. This forms the basis of the nitrate-nitrite-NO pathway, which is an alternative to the classical L-arginine-NO synthase pathway.[1] Therapeutic strategies are being explored that use acidified nitrite to deliver NO to specific pathological sites.

-

Nitrosamine Impurities: A significant concern in drug development is the formation of N-nitrosamine impurities, which are potent carcinogens. These can form when nitrite (from sources like KNO₂) reacts with secondary or tertiary amines, which are common functional groups in active pharmaceutical ingredients (APIs), under acidic conditions.[11] Regulatory agencies mandate strict control and monitoring for these impurities, making a thorough understanding of the underlying reaction kinetics essential.

Experimental Protocols

Protocol 1: Kinetic Analysis via Stopped-Flow Spectrophotometry

This method is ideal for studying the rapid decomposition of nitrous acid.[11][12][13]

Objective: To determine the rate of decomposition of nitrous acid by monitoring the change in absorbance over time.

Materials:

-

This compound (KNO₂) ACS grade

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized, deoxygenated water

-

Stopped-flow spectrophotometer

-

Gas-tight syringes

Methodology:

-

Reagent Preparation:

-

Solution A (KNO₂): Prepare a stock solution of 0.5 M KNO₂ in deionized, deoxygenated water. Prepare serial dilutions to achieve final desired concentrations (e.g., 20-100 mM).

-

Solution B (Acid): Prepare a stock solution of 1.0 M H₂SO₄. Prepare a working solution such that after mixing 1:1 with Solution A, the desired final acid concentration is achieved and the pH is below the pKa of nitrous acid (e.g., pH 2).

-

-

Instrument Setup:

-

Thoroughly rinse the syringes and mixing chamber of the stopped-flow apparatus with deionized water.

-

Load Solution A into Syringe 1 and Solution B into Syringe 2.

-

Set the spectrophotometer to monitor a wavelength where nitrous acid absorbs, typically between 340-390 nm (e.g., 357 nm).[3]

-

Set the data acquisition parameters to capture data on a millisecond timescale (e.g., one data point every 10-20 ms) for a total duration sufficient to observe significant decay (e.g., 10-60 seconds).[13]

-

-

Data Acquisition:

-

Purge the system several times with the reactant solutions to ensure no air bubbles are present and the observation cell contains a fresh mixture.

-

Initiate the reaction by rapidly depressing the plunger, which mixes the two solutions and simultaneously triggers data collection. The flow is halted by the stop syringe, and the reaction is monitored in the static, freshly mixed solution.[12]

-

Record the absorbance decay as a function of time.

-

Repeat the experiment at least in triplicate for each concentration to ensure reproducibility.

-

-

Data Analysis:

-

Plot Absorbance vs. Time.

-

Convert absorbance to concentration of HNO₂ using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for HNO₂ must be predetermined under the same conditions.

-

To determine the reaction order, plot [HNO₂] vs. time (zero-order), ln[HNO₂] vs. time (first-order), and 1/[HNO₂] vs. time (second-order). The plot that yields a straight line indicates the order of the reaction.[12]

-

The rate constant (k) is determined from the slope of the linear plot.

-

Protocol 2: Quantification of Nitrite using the Griess Test

This is a robust colorimetric assay for determining nitrite concentration in a sample.[14][15][16]

Objective: To quantify the concentration of nitrite in an aqueous sample.

Materials:

-

Griess Reagent:

-

Component I: Sulfanilamide (e.g., 2% w/v) in an acid (e.g., 5% H₃PO₄).

-

Component II: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) (e.g., 0.2% w/v) in water.

-

-

Nitrite Standard Solution (e.g., 100 mM KNO₂)

-

Spectrophotometric multiwell plate reader or spectrophotometer

-

96-well clear flat-bottom plates

Methodology:

-

Standard Curve Preparation:

-

Prepare a series of nitrite standards (e.g., 0, 5, 10, 25, 50, 100 µM) by diluting the stock KNO₂ solution with deionized water.

-

Pipette 100 µL of each standard into separate wells of the 96-well plate.

-

-

Sample Preparation:

-

If samples contain protein (e.g., plasma), deproteinize using a spin filter (e.g., 10 kDa MWCO).[16]

-

Pipette 100 µL of the unknown samples into separate wells.

-

-

Reaction:

-

Add 50 µL of Griess Reagent Component I to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component II to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.[14]

-

-

Measurement:

-

Measure the absorbance of each well at approximately 540 nm.[15]

-

-

Data Analysis:

-

Subtract the absorbance of the blank (0 µM standard) from all other readings.

-

Plot the absorbance of the standards versus their known concentrations to create a standard curve.

-

Determine the concentration of nitrite in the unknown samples by interpolating their absorbance values on the standard curve.

-

Safety Considerations

-

Toxicity: this compound is toxic if ingested and can cause methemoglobinemia.[7]

-

Gas Evolution: The reaction of this compound with acids generates toxic nitrogen oxides (NO, NO₂).[1][7] All manipulations must be performed in a well-ventilated fume hood.

-

Oxidizing Agent: this compound is a strong oxidizing agent and can accelerate the combustion of other materials. It should be stored away from combustible materials, reducing agents, and acids.[7]

-

Explosion Risk: Reactions with reducing agents can lead to fires and explosions. Prolonged exposure to heat may cause an explosion.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Ab initio procedure for aqueous-phase pKa calculation: the acidity of nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Accurate rate constants for decomposition of aqueous nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. brainly.com [brainly.com]

- 9. researchgate.net [researchgate.net]

- 10. atamankimya.com [atamankimya.com]

- 11. Stopped Flow FAQs [photophysics.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. agilent.com [agilent.com]

- 14. Griess test - Wikipedia [en.wikipedia.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. assaygenie.com [assaygenie.com]

A Technical Chronicle: The Discovery and Characterization of Potassium Nitrite

For Immediate Release

GÖTTINGEN, Germany – December 16, 2025 – This technical guide provides a comprehensive overview of the historical discovery and initial characterization of potassium nitrite (B80452) (KNO₂). Aimed at researchers, scientists, and drug development professionals, this document delves into the seminal experiments of the 18th and 19th centuries that first isolated and defined this significant inorganic compound. The following sections detail the experimental protocols of the pioneering scientists, summarize the limited quantitative data available from that era, and present visual representations of the key chemical transformations and analytical workflows.

Introduction

The journey to understanding potassium nitrite is a story of serendipitous observation and subsequent systematic chemical analysis. Initially mistaken for a variant of its well-known precursor, potassium nitrate (B79036) (saltpeter), its distinct properties and composition were unveiled through the meticulous work of early chemists. This whitepaper will chronicle the pivotal moments in its discovery, focusing on the experimental methodologies that laid the foundation for our current knowledge of this compound.

The Initial Synthesis: Carl Wilhelm Scheele's Thermal Decomposition of Potassium Nitrate

The first documented synthesis of this compound is credited to the Swedish chemist Carl Wilhelm Scheele in the latter half of the 18th century. His work, primarily focused on the study of "fire air" (oxygen), led to the inadvertent creation of a new salt.[1][2][3][4]

Experimental Protocol: Scheele's Synthesis

While Scheele's original notes provide a general description rather than a detailed protocol, the experiment can be reconstructed as follows. The primary method involved the strong heating of potassium nitrate.

Objective: To investigate the effect of high temperatures on potassium nitrate.

Materials:

-

Potassium nitrate (KNO₃, also known as saltpeter)

-

A crucible or retort capable of withstanding high temperatures

-

A heat source capable of achieving "red heat"

Procedure:

-

A quantity of potassium nitrate was placed into a crucible.

-

The crucible was heated intensely until it glowed red.

-

This temperature was maintained for approximately 30 minutes.[5]

-

Upon cooling, Scheele observed that the original saltpeter had transformed into a new, distinct salt.[5]

This new substance was this compound, formed through the thermal decomposition of potassium nitrate, releasing oxygen in the process.

Characterization and Confirmation: The Work of Eugène-Melchior Péligot

While Scheele was the first to produce this compound, it was the French chemist Eugène-Melchior Péligot who, in the mid-19th century, systematically characterized the compound and definitively established its chemical identity, distinguishing it from potassium nitrate.[5]

Experimental Protocol: Péligot's Characterization

Péligot's work, published in the esteemed "Annales de Chimie et de Physique," detailed the analysis of this "new" salt. His investigations likely involved a series of qualitative chemical tests common in the 19th century to differentiate between nitrate and the newly discovered nitrite.

Objective: To determine the chemical properties of the salt produced by heating potassium nitrate and to differentiate it from the starting material.

Materials:

-

The salt produced from Scheele's method (this compound)

-

Potassium nitrate for comparison

-

Reagents for qualitative analysis, including:

-

Ferrous sulfate (B86663) (FeSO₄)

-

Strong sulfuric acid (H₂SO₄)

-

An acidic solution (e.g., dilute sulfuric acid or acetic acid)

-

A source of a reactive gas (e.g., hydrogen sulfide)

-

Procedures for Distinguishing Nitrite from Nitrate:

-

Reaction with Acid: Péligot would have observed that treating a solution of the new salt with a weak acid produced reddish-brown fumes (nitrogen dioxide), a reaction not seen with potassium nitrate. This indicated the presence of the nitrite ion.

-

The Brown Ring Test: A common test for nitrates, Péligot would have performed this test on both salts. While nitrates produce a distinct brown ring at the interface of the sulfuric acid and the sample solution, the presence of nitrites would have resulted in the entire solution turning a dark brown, thus providing a clear point of differentiation.[6][7]

Quantitative Data

Historical records from the 18th and 19th centuries rarely provide the detailed quantitative data, such as percentage yield or purity, that is standard in modern chemical research. The focus of chemists like Scheele and Péligot was primarily on the qualitative description of new substances and their reactions. Therefore, specific quantitative data for the original discovery and characterization of this compound is not available in the reviewed historical literature.

Signaling Pathways and Experimental Workflows

To visually represent the chemical processes and analytical steps described, the following diagrams are provided in the DOT language.

Synthesis of this compound

References

- 1. Carl Wilhelm Scheele - Wikipedia [en.wikipedia.org]

- 2. Carl_Wilhelm_Scheele [chemeurope.com]

- 3. newworldencyclopedia.org [newworldencyclopedia.org]

- 4. Carl Wilhelm Scheele, the Discoverer of Oxygen, and a Very Productive Chemist | Thoracic Key [thoracickey.com]

- 5. Nitrite - Wikipedia [en.wikipedia.org]

- 6. The Project Gutenberg eBook of The Gases of the Atmosphere, by William Ramsay. [gutenberg.org]

- 7. Nitrite test - Wikipedia [en.wikipedia.org]

The Natural Occurrence of Potassium Nitrite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract